(+)-Urobilin chemical structure and properties
(+)-Urobilin chemical structure and properties
An In-depth Technical Guide to (+)-Urobilin: Chemical Structure, Properties, and Biological Significance
Introduction
(+)-Urobilin, also known as urochrome, is a linear tetrapyrrole bile pigment that is the primary chemical compound responsible for the yellow coloration of urine.[1][2] It is a terminal product of heme catabolism, formed through the metabolic processing of bilirubin (B190676) by gut microbiota.[2][3] Clinically, the levels of urobilin (B239242) and its precursor, urobilinogen (B88839), serve as important diagnostic markers for hepatobiliary and hemolytic diseases.[1][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and known biological interactions of (+)-urobilin, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
(+)-Urobilin is a complex organic molecule characterized by a chain of four pyrrole (B145914) rings.[1] Its structure includes ethyl, methyl, and propionic acid functional groups.
Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | 3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid[5] |
| CAS Number | 6921-61-5[5] (for (+)-Urobilin); 1856-98-0 (for i-Urobilin)[6][7][8] |
| Molecular Formula | C₃₃H₄₂N₄O₆[1][5][6] |
| Synonyms | (+)-Urobilin, Urochrome, Mesourobilin ixalpha[1][2][5] |
Physicochemical Data
The following table summarizes the key physicochemical properties of (+)-urobilin.
| Property | Value | Source |
| Average Molecular Weight | 590.7 g/mol | [1][5][6] |
| Monoisotopic Molecular Weight | 590.31043507 Da | [5][6] |
| Appearance | Yellow crystals | [7] |
| Melting Point | 236 °C | [7] |
| Water Solubility | Soluble | [7] |
| logP (Octanol-Water Partition Coefficient) | 1.6 | [5][6] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [9] |
| Polar Surface Area | 160.95 Ų | [9] |
| Rotatable Bond Count | 13 | [9] |
| pKa (Strongest Acidic) | 3.88 | [9] |
| pKa (Strongest Basic) | 5.98 | [9] |
Biosynthesis and Metabolism
The formation of urobilin is an intricate multi-step process that begins with the breakdown of heme from aged red blood cells and concludes with microbial metabolism in the gut and subsequent oxidation.
Heme Degradation and Bilirubin Formation
The lifecycle of red blood cells is approximately 120 days, after which they are phagocytosed by macrophages in the reticuloendothelial system.[3] The heme portion of hemoglobin is catabolized by heme oxygenase into biliverdin (B22007), which is then reduced to bilirubin by biliverdin reductase.[3][10] This unconjugated bilirubin is hydrophobic and is transported in the bloodstream bound to albumin.[10][11]
Hepatic Conjugation and Intestinal Conversion
In the liver, unconjugated bilirubin is taken up by hepatocytes and conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin diglucuronide.[11][12] This conjugated bilirubin is excreted into the intestines as a component of bile.[3][12]
Microbial Reduction to Urobilinogen
Within the large intestine, gut bacteria, primarily from the Firmicutes phylum, metabolize the conjugated bilirubin.[11] The glucuronic acid moieties are removed, and the bilirubin is reduced to the colorless compound urobilinogen by the recently identified microbial enzyme bilirubin reductase (BilR).[1][2][11]
Enterohepatic Circulation and Excretion
A significant portion of urobilinogen (around 80-90%) is further converted by gut microbes into stercobilin, the pigment that gives feces its characteristic brown color.[1][4] The remaining 10-20% of urobilinogen is reabsorbed into the bloodstream via the enterohepatic circulation.[1] Most of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile. A small fraction (less than 4 mg daily) escapes hepatic clearance, enters systemic circulation, and is filtered by the kidneys for excretion in the urine.[1][12]
Oxidation to Urobilin
Upon exposure to air (oxygen), the colorless urobilinogen excreted in the urine is spontaneously oxidized to form the yellow-pigmented (+)-urobilin.[2][3]
Biological Activities and Signaling
While primarily known as a metabolic waste product, recent research has begun to explore other biological roles for urobilin and its precursors.
Albumin Binding
Similar to its precursor bilirubin, urobilin binds to serum albumin for transport in the circulation.[11][13] In silico docking analyses and autofluorescence studies have demonstrated this interaction.[13] It is hypothesized that urobilin may compete with bilirubin for binding sites on albumin, which could have implications in conditions with high urobilin levels.[11][13]
Antioxidant Properties
The antioxidant potential of bile pigments is an area of active research. Bilirubin is known to possess potent antioxidant properties.[10] Studies on urobilinogen, the direct precursor to urobilin, have shown that it has significant DPPH radical scavenging activity, even higher than that of α-tocopherol and bilirubin.[14] This activity is attributed to the ability of the C10 methylene (B1212753) bridge to donate a hydrogen atom, thereby inhibiting radical chain reactions.[14] While direct, extensive studies on the antioxidant capacity of (+)-urobilin itself are less common, its structural similarity to other antioxidant bile pigments suggests it may also contribute to redox balance.
Experimental Protocols
This section details a representative methodology for assessing the antioxidant capacity of urobilinogen, a protocol that can be adapted for (+)-urobilin.
DPPH Radical Scavenging Activity Assay
This experiment quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical is measured spectrophotometrically.
Materials:
-
(+)-Urobilin or synthesized urobilinogen
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Spectrophotometer
-
Test tubes or 96-well plate
-
Reference antioxidants (e.g., α-tocopherol, ascorbic acid)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of (+)-urobilin in a suitable solvent (e.g., methanol, slightly basic ethanol).[15] Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of the urobilin sample solution at various concentrations.
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes. A color change from violet to yellow indicates radical scavenging.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
Data Analysis: Plot the scavenging percentage against the concentration of (+)-urobilin to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Clinical Significance
The measurement of urinary urobilinogen (which is then oxidized to urobilin) is a standard component of urinalysis.[3][7]
-
Elevated Levels: Increased urinary urobilinogen can indicate conditions that cause an overproduction of bilirubin, such as hemolytic anemia, or conditions where the liver's ability to process reabsorbed urobilinogen is impaired, such as hepatitis.[1][16]
-
Low or Absent Levels: Conversely, low or absent levels of urinary urobilinogen may suggest a biliary obstruction, which prevents bilirubin from reaching the intestines for conversion.[1][2] This often results in pale, clay-colored stools and dark urine due to the renal excretion of excess conjugated bilirubin.[2][16]
Conclusion
(+)-Urobilin is a clinically significant biomarker and a terminal metabolite of the complex heme degradation pathway. Its chemical properties and biosynthesis are well-characterized, linking erythrocyte turnover, liver function, and gut microbial activity. While traditionally viewed as a waste product, emerging research into its biological activities, such as albumin binding and potential antioxidant functions, suggests a more multifaceted role. Further investigation into these properties may open new avenues for understanding its physiological and pathophysiological significance.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Urobilin - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Urobilin (HMDB0004160) [hmdb.ca]
- 4. livebeyondsports.com [livebeyondsports.com]
- 5. Urobilin, (+)- | C33H42N4O6 | CID 12358652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urobilin | C33H42N4O6 | CID 5280819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Buy Urobilin | 1856-98-0 [smolecule.com]
- 9. Showing Compound Urobilin (FDB111639) - FooDB [foodb.ca]
- 10. Bilirubin - Wikipedia [en.wikipedia.org]
- 11. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Urobilin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 16. Urobilinogen - Wikipedia [en.wikipedia.org]
